molecular formula C13H18F3N3O3 B7070592 N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B7070592
M. Wt: 321.30 g/mol
InChI Key: ALDXFXHZIOAWNP-UHFFFAOYSA-N
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Description

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a trifluoromethyl group and a carboxamide linkage, which are known to impart unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O3/c14-13(15,16)9-3-6-18(7-4-9)12(22)17-5-8-19-10(20)1-2-11(19)21/h9H,1-8H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDXFXHZIOAWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)NCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.

    Attachment of the Carboxamide Group: The carboxamide linkage is formed by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Incorporation of the 2,5-Dioxopyrrolidin-1-yl Group: This step involves the reaction of the intermediate with 2,5-dioxopyrrolidin-1-yl ethylamine under suitable conditions, often using a catalyst or activating agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving receptor binding, enzyme inhibition, or cellular uptake. Its structural features could be exploited to design molecules with specific biological activities.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a valuable feature in drug design.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the trifluoromethyl group’s hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group may enhance binding affinity and selectivity, while the carboxamide linkage could facilitate interactions with protein active sites.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-methylpiperidine-1-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-chloropiperidine-1-carboxamide: Contains a chlorine atom instead of a trifluoromethyl group.

    N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-ethoxypiperidine-1-carboxamide: Features an ethoxy group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-4-(trifluoromethyl)piperidine-1-carboxamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it a compound of interest for further research and development in various scientific fields.

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